molecular formula C14H20N2O2 B2786165 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide CAS No. 51431-46-0

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide

Cat. No. B2786165
CAS RN: 51431-46-0
M. Wt: 248.326
InChI Key: YIONPZZGQSPBEL-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide, also known as NEB, is a chemical compound that has been widely studied for its potential applications in scientific research. NEB is a derivative of the benzamide family and has been found to have unique biochemical and physiological effects.

Mechanism of Action

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide is believed to act as an allosteric modulator of enzymes, binding to a regulatory site on the enzyme and altering its activity. This mechanism of action allows N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide to selectively modulate the activity of specific enzymes, making it a valuable tool for studying complex cellular processes.
Biochemical and Physiological Effects:
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide has been found to have a variety of biochemical and physiological effects, including modulation of cellular signaling pathways, regulation of protein-protein interactions, and alteration of enzyme activity. N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide in lab experiments is its selectivity for specific enzymes, allowing for targeted modulation of cellular processes. However, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide can also have off-target effects and may require careful optimization of experimental conditions to achieve desired results.

Future Directions

There are several potential future directions for research on N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide. One area of interest is the development of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide-based therapies for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide and its potential applications in a variety of cellular processes. Finally, the development of new and improved synthesis methods for N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide may allow for more efficient and cost-effective production of this valuable research tool.

Synthesis Methods

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with 1-ethylpyrrolidine and subsequent purification steps. The yield and purity of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide can be optimized through careful control of reaction conditions.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide has been found to modulate the activity of several important enzymes, including protein kinases and phosphatases, making it a valuable tool for studying these processes.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-16-9-5-6-11(16)10-15-14(18)12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIONPZZGQSPBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide

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